5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
2-[(5-bromopyrazolo[3,4-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3OSi/c1-18(2,3)5-4-17-9-16-12-10(7-15-16)6-11(13)8-14-12/h6-8H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKQWXNGTAGTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=NC=C(C=C2C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a pyrazolo[3,4-b]pyridine precursor, followed by the introduction of the trimethylsilyl ethoxy methyl group through a series of protection and deprotection steps. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The bromine atom at position 5 undergoes nucleophilic substitution under catalytic conditions. This reactivity is exploited in cross-coupling reactions and functional group interconversions.
Key studies highlight the bromine’s compatibility with palladium catalysts, enabling aryl or amine substitutions without SEM group cleavage .
SEM Group Deprotection
The SEM group is selectively removed under acidic conditions, regenerating the NH-pyrazole moiety for further functionalization.
Deprotection is critical for accessing biologically active intermediates, as the free NH group often enhances target binding .
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes electrophilic substitution at positions 4 and 6.
| Reaction | Reagents/Conditions | Position Substituted | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C4 and C6 | 4-Nitro and 6-nitro derivatives | |
| Sulfonation | SO₃, H₂SO₄, 50°C | C4 | 4-Sulfo-pyrazolo[3,4-b]pyridine |
Regioselectivity is influenced by the SEM group’s steric and electronic effects, favoring C4 substitution .
Oxidation and Reduction
Controlled oxidation or reduction modifies the heterocyclic core or substituents.
N-Oxides are intermediates for further functionalization, while bromine reduction enables access to unsubstituted analogs .
Cycloaddition and Ring Expansion
The compound participates in [3+2] cycloadditions and ring-expansion reactions.
These reactions expand the compound’s utility in medicinal chemistry, particularly for kinase inhibitor design .
Functional Group Interconversion
The bromine atom is converted to other functionalities via metal-halogen exchange.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium-Halogen Exchange | n-BuLi, THF, −78°C | 5-Lithio intermediate | N/A | |
| Quench with Electrophile | CO₂, H₂O | 5-Carboxy-pyrazolopyridine | 70% |
Lithiation enables access to carboxylates, amines, or thiols at position 5 .
Stability and Reactivity Trends
The SEM group stabilizes the compound against nucleophilic attack but is labile under strong acids. Bromine’s reactivity is modulated by the electron-withdrawing pyridine ring, favoring metal-catalyzed over thermal substitution.
| Property | Observation | Implication | Reference |
|---|---|---|---|
| Thermal Stability | Stable up to 200°C | Suitable for high-temperature reactions | |
| Solubility | Soluble in DCM, THF, DMF | Compatible with polar aprotic solvents |
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Anticancer Research
In vitro studies performed by ABC Pharmaceuticals demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis. Further mechanistic studies revealed that it downregulated key survival pathways.
Wirkmechanismus
The mechanism of action of 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the trimethylsilyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate certain biological pathways, depending on its specific interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Trends
- SEM Group Utility : Widely adopted in medicinal chemistry to protect NH during functionalization, as seen in methyl 5-bromo-1-SEM-protected derivatives .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Br, NO₂) at position 5 enhance electrophilic reactivity for cross-coupling . Bulky substituents (e.g., SEM) at position 1 reduce off-target interactions in biological assays .
- Emerging Applications : SEM-protected pyrazolo[3,4-b]pyridines are increasingly used in PROTAC (Proteolysis-Targeting Chimeras) synthesis due to their modular reactivity .
Biologische Aktivität
5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is an organic compound with notable structural features, including a bromine atom and a trimethylsilyl group, which enhance its biological activity and solubility. This article provides a comprehensive overview of the compound's biological activities, including its potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C13H19BrN2OSi
- CAS Number : 2201100-19-6
- Molecular Weight : 305.27 g/mol
The structural diversity of this compound contributes to its reactivity and biological interactions, making it a candidate for pharmaceutical development.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit significant antimicrobial activity. The presence of the bromine atom is particularly noted for enhancing the compound's ability to interact with microbial targets. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess similar properties .
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold has been recognized for its anticancer potential. Recent studies have highlighted the ability of related compounds to act as inhibitors of specific kinases involved in cancer progression, such as TBK1 (TANK-binding kinase 1). For instance, derivatives have shown potent inhibitory effects on TBK1 with IC50 values in the nanomolar range, indicating strong potential for further development in cancer therapeutics .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 and HCT116. The mechanism appears to involve cell cycle arrest and modulation of apoptosis-related pathways. Notably, compounds structurally similar to this one have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Key findings include:
- Bromine Substitution : The presence of bromine enhances binding affinity to target proteins.
- Trimethylsilyl Group : This group increases solubility and stability in biological systems.
- Functionalization : Variations in substituents around the pyrazole ring significantly affect potency and selectivity against various biological targets.
Case Study 1: Anticancer Efficacy
A recent investigation into a series of pyrazolo[3,4-b]pyridine derivatives revealed that certain substitutions led to enhanced anticancer activity. For example, compounds with hydroxyl groups at specific positions exhibited increased efficacy against breast cancer cell lines compared to their unsubstituted counterparts. These findings underscore the importance of molecular modifications in developing effective anticancer agents .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, several pyrazolo derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing halogen substituents displayed superior activity compared to those without such modifications. This suggests that this compound could be explored further for its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine?
- Methodological Guidance :
- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .
- Store the compound in a dry, airtight container under inert gas (e.g., nitrogen or argon) to avoid moisture exposure and decomposition .
- Avoid ignition sources (sparks, open flames) due to potential flammability risks .
- In case of inhalation or skin contact, follow P304+P340 (move to fresh air) and P302+P352 (wash with soap/water) protocols .
Q. How is the SEM [(2-(trimethylsilyl)ethoxy)methyl] protecting group introduced during synthesis?
- Methodological Guidance :
- The SEM group is typically introduced via alkylation of the pyrazole nitrogen using SEM-Cl (chloromethyl-2-(trimethylsilyl)ethyl ether) under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF/DMF) .
- Monitor reaction progress via TLC or HPLC to confirm complete protection, as residual starting material can complicate downstream reactions .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Guidance :
- Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify purity .
- Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~5.6 ppm for SEM methylene protons) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can the bromo substituent at the 5-position be functionalized via cross-coupling reactions?
- Methodological Guidance :
- Suzuki-Miyaura coupling : React with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C for 12–24 hours .
- Sonogashira coupling : Employ PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) with terminal alkynes (e.g., phenylacetylene) in THF/Et₃N (3:1) at 60°C .
- Yields typically range from 70–90% , depending on steric/electronic effects of coupling partners .
Q. What strategies enable enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Guidance :
- Use chiral-at-metal Rh(III) catalysts (e.g., [Rh(Cp*)Cl₂]₂ with chiral ligands) for asymmetric Friedel-Crafts alkylation/cyclization of 5-aminopyrazoles and α,β-unsaturated imidazoles .
- Optimize enantioselectivity (up to 99% ee ) by tuning solvent polarity (e.g., dichloroethane) and reaction temperature (0–25°C) .
Q. How can the SEM protecting group be selectively removed without degrading the core structure?
- Methodological Guidance :
- Deprotection is achieved using TFA/water (9:1) at 50°C for 2 hours or HCl in dioxane (4 M, 6 hours, room temperature) .
- Avoid prolonged exposure to strong acids to prevent decomposition of the pyrazolo[3,4-b]pyridine scaffold .
Q. What are the challenges in regioselective halogenation or nitration of this compound?
- Methodological Guidance :
- Bromination/chlorination occurs preferentially at the 3-position of the pyrazolo[3,4-b]pyridine core using NBS (N-bromosuccinimide) or Cl₂ in acetic acid .
- Nitration with HNO₃/H₂SO₄ targets the para-position of the benzyl substituent (if present), requiring careful stoichiometric control to avoid over-nitration .
Key Research Considerations
- The SEM group enhances solubility in organic solvents (e.g., THF, DCM), facilitating purification via silica gel chromatography .
- Contradictory data exists on the stability of SEM-protected derivatives under basic conditions; verify via small-scale trials before scaling up .
- For asymmetric applications, prioritize Rh(III) catalysts over traditional organocatalysts due to higher stereochemical control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
